Bromo-7H-benz(de)anthracen-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-7H-benz(de)anthracen-7-one can be synthesized through the bromination of benzanthrone. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzanthrone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of high-purity benzanthrone and bromine, with careful control of reaction parameters such as temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Bromo-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: It can react with amines to form imidoformamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Condensation Reactions: Reagents like dimethylformamide and phosphorous oxychloride are used in the presence of a base.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Imidoformamide derivatives, which are characterized by their unique fluorescence properties.
Scientific Research Applications
Bromo-7H-benz(de)anthracen-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bromo-7H-benz(de)anthracen-7-one involves its interaction with specific molecular targets. The compound’s bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and activity . The exact molecular pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: The parent compound without the bromine substitution.
3-Bromobenzanthrone: Another brominated derivative with the bromine atom at a different position.
7H-Benz(de)anthracen-7-one: The non-brominated form of the compound.
Uniqueness
Bromo-7H-benz(de)anthracen-7-one is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specific applications, such as in the synthesis of fluorescent probes and dyes .
Properties
CAS No. |
30921-18-7 |
---|---|
Molecular Formula |
C17H9BrO |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
6-bromobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)17(19)16(14)15(10)12/h1-9H |
InChI Key |
NMSAMOWUJMCCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=C(C=C4)Br)C2=O |
Origin of Product |
United States |
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